

# An In-depth Technical Guide to tert-Butyl D-leucinate Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *tert-Butyl D-leucinate*  
*hydrochloride*

Cat. No.: *B591160*

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **tert-Butyl D-leucinate hydrochloride**, a key amino acid derivative utilized in various scientific fields. The document covers its physicochemical properties, synthesis, and significant applications, with a focus on its role in peptide synthesis and drug development.

## Core Properties and Specifications

**tert-Butyl D-leucinate hydrochloride** is the hydrochloride salt of the tert-butyl ester of D-leucine. The tert-butyl ester group serves as a carboxyl protecting group, which is particularly useful in peptide synthesis to prevent the carboxyl group from reacting during the formation of peptide bonds. Its D-configuration makes it a valuable chiral building block for the synthesis of non-natural peptides and peptidomimetics.

The key physicochemical properties of **tert-Butyl D-leucinate hydrochloride** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	223.74 g/mol	[1]
Molecular Formula	C <sub>10</sub> H <sub>22</sub> ClNO <sub>2</sub> (or C <sub>10</sub> H <sub>21</sub> NO <sub>2</sub> ·HCl)	[2]
CAS Number	13081-32-8	[2][3]
Appearance	White to almost white crystalline powder	[2][4]
Melting Point	163 - 166 °C	[2]
Purity	≥ 98.0% - 99%	[2][4]
Optical Rotation	[α] <sub>D</sub> <sup>20</sup> = -19 ± 1° (c=2.025 in Ethanol)	[2]
Storage Conditions	0 - 8 °C	[2]

## Applications in Research and Development

**tert-Butyl D-leucinate hydrochloride** is a versatile compound with a broad range of applications in both academic research and industrial drug development.

- **Peptide Synthesis:** It is a fundamental building block in solid-phase and solution-phase peptide synthesis. The tert-butyl ester protects the C-terminus of D-leucine, allowing for the sequential addition of other amino acids to the N-terminus. This protecting group is stable under many reaction conditions but can be readily removed with mild acids.
- **Chiral Synthesis:** As a chiral molecule, it is employed in the asymmetric synthesis of various compounds, including pharmaceuticals and agrochemicals.
- **Drug Development:** The compound is used in the formulation of drugs to enhance stability and bioavailability.[2] Its incorporation into drug delivery systems, particularly in the design of prodrugs that require metabolic activation, is a key area of research.[2]
- **Biochemical Studies:** Researchers utilize this derivative in biochemical assays to investigate protein-protein interactions and enzyme activities, providing critical insights into metabolic

pathways.[2]

- Nutraceuticals and Cosmetics: It finds applications in the synthesis of nutritional supplements aimed at muscle growth and recovery and is also incorporated into skincare formulations to improve skin texture and hydration.[2]

## Experimental Protocols

Detailed methodologies are crucial for the successful application of **tert-Butyl D-leucinate hydrochloride**. Below are representative protocols for its synthesis and its use in peptide coupling.

A common method for the synthesis of amino acid tert-butyl esters involves the reaction of the amino acid with isobutylene in the presence of a strong acid catalyst, followed by conversion to the hydrochloride salt.

Materials:

- D-Leucine
- Dichloromethane (DCM)
- p-Toluenesulfonic acid (PTSA) or Sulfuric acid impregnated on silica
- Isobutylene
- 10% Sodium bicarbonate solution
- Anhydrous diethyl ether
- Hydrogen chloride (gas or as a solution in ether)

Procedure:

- Suspend D-leucine in a suitable solvent such as dichloromethane in an autoclave or a pressure-rated vessel.[5]

- Add a catalytic amount of a strong acid, such as p-Toluenesulfonic acid (PTSA) or silica impregnated with sulfuric acid.[5]
- Cool the mixture and add condensed isobutylene.[5]
- Seal the vessel and stir the reaction mixture at room temperature for 4-5 days.[5]
- After the reaction is complete, carefully vent the vessel and wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine to neutralize the acid and remove impurities.[5]
- Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to obtain the free base of tert-butyl D-leucinate as an oil.
- Dissolve the resulting free base in anhydrous diethyl ether and cool the solution to -20°C.[5]
- Slowly add one equivalent of a solution of HCl in dry ether.[5]
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid by filtration, wash with cold dry ether, and dry under vacuum to afford **tert-Butyl D-leucinate hydrochloride** as a white solid.

This protocol describes a standard amide coupling reaction to form a dipeptide, for instance, Fmoc-Ala-D-Leu-OtBu.

Materials:

- **tert-Butyl D-leucinate hydrochloride**
- Fmoc-L-Alanine (Fmoc-Ala-OH)
- 1-Hydroxybenzotriazole (HOBt)
- N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU
- N,N-Diisopropylethylamine (DIPEA)

- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

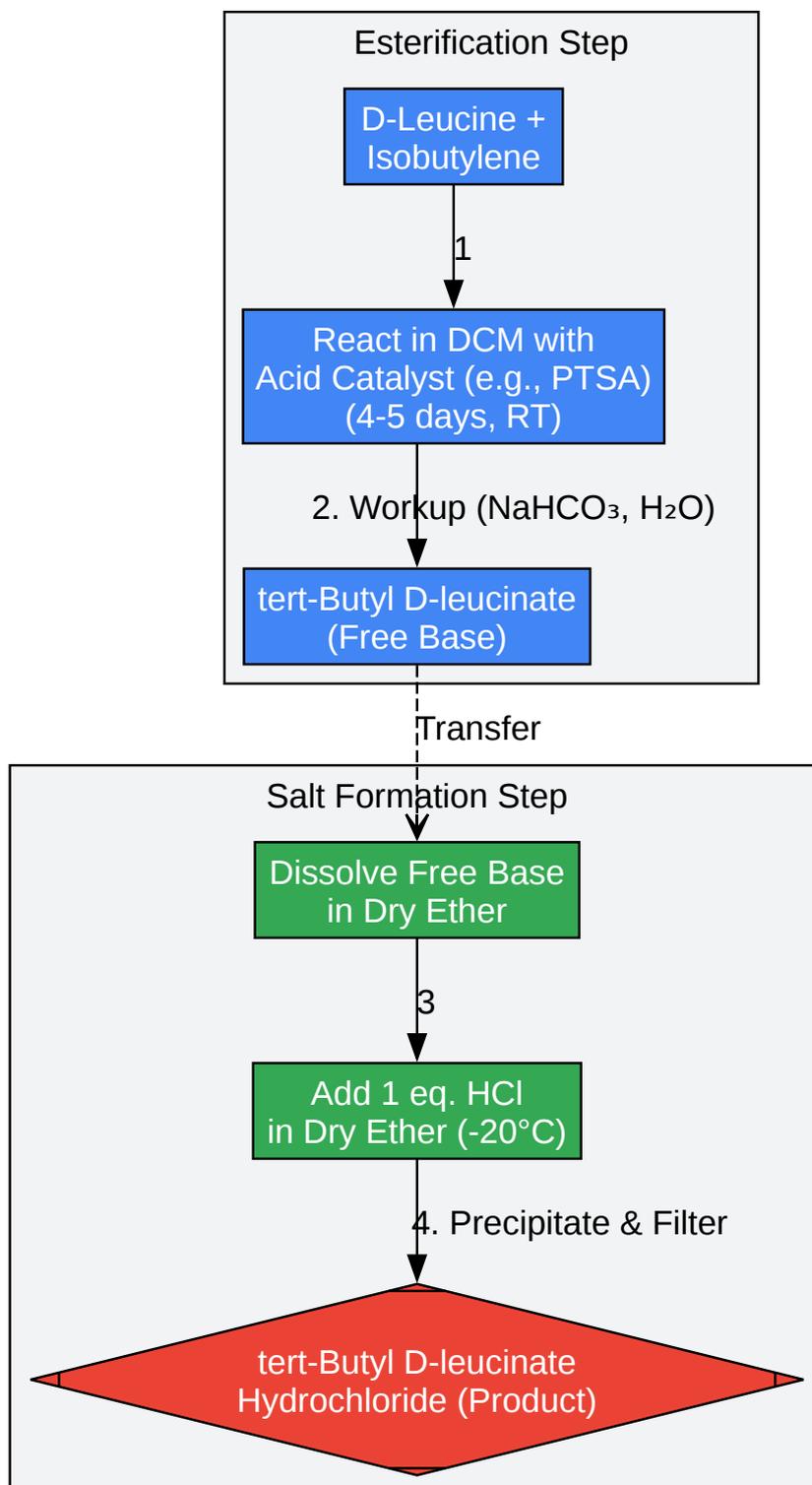
Procedure:

- Dissolve Fmoc-Ala-OH, HOBT, and **tert-Butyl D-leucinate hydrochloride** in anhydrous DCM or DMF.
- Add DIPEA to the mixture to neutralize the hydrochloride and liberate the free amine.
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add a solution of DCC in DCM to the reaction mixture. If using HBTU, it can be added directly with the other reagents.
- Allow the reaction to warm to room temperature and stir for 3-4 hours or until completion, as monitored by Thin Layer Chromatography (TLC).[6]
- If DCC was used, the byproduct dicyclohexylurea (DCU) will precipitate. Filter off the DCU.
- Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude dipeptide by flash column chromatography on silica gel to obtain the desired product.

## Workflow and Pathway Visualizations

To better illustrate the utility of **tert-Butyl D-leucinate hydrochloride**, the following diagrams outline key experimental and logical workflows.

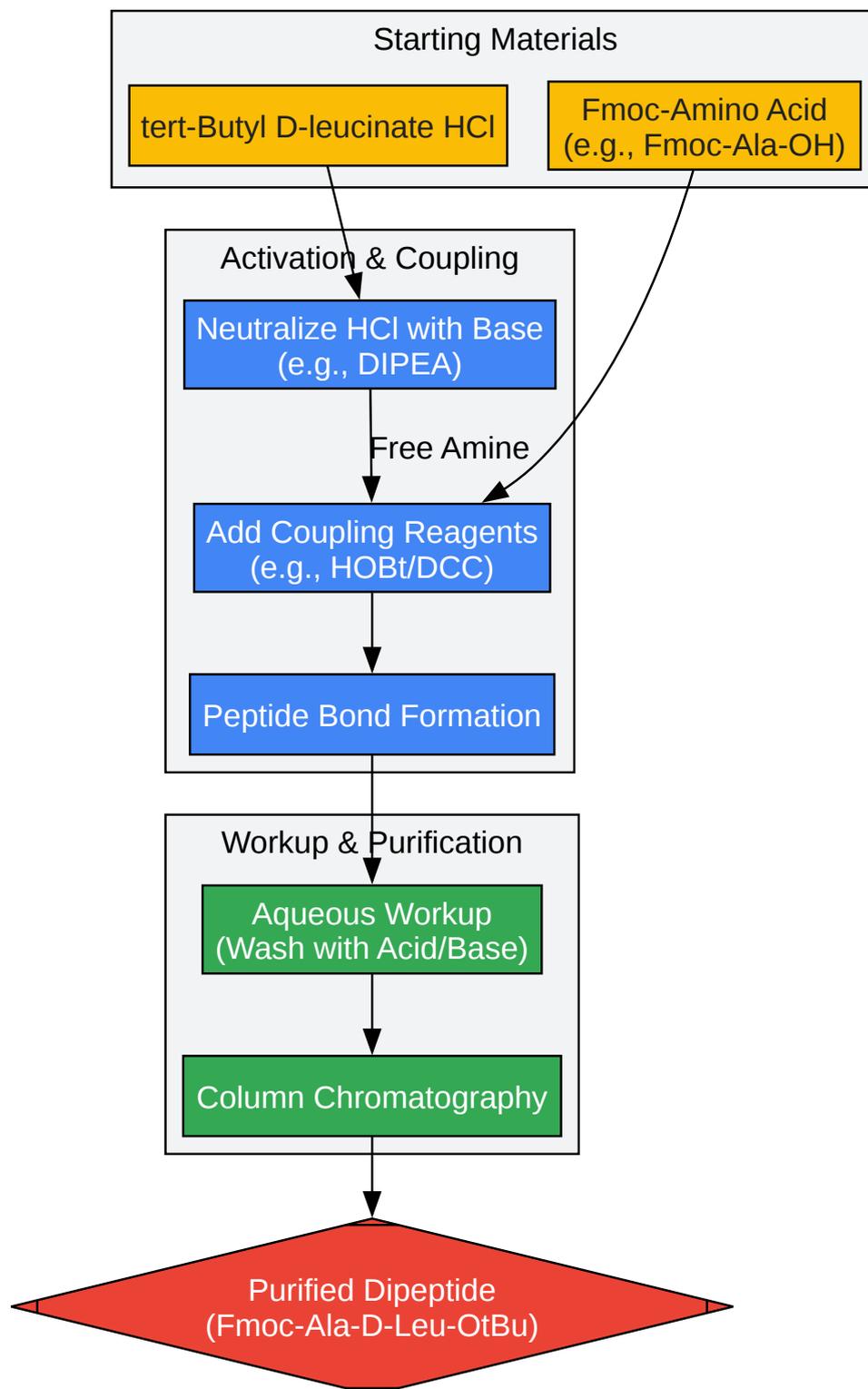
## Workflow for the Synthesis of tert-Butyl D-leucinate HCl



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Caption: General workflow for the two-step synthesis of **tert-Butyl D-leucinate hydrochloride**.

## Logical Flow of Dipeptide Synthesis



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Caption: Logical workflow for using the title compound in a standard dipeptide synthesis.

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- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl D-leucinate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591160#tert-butyl-d-leucinate-hydrochloride-molecular-weight]

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